Pentedrone hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La pentedrona se puede sintetizar mediante la reacción de 2-bromovalerofenona con metilamina. La reacción generalmente implica el uso de solventes como etanol o metanol y requiere calentamiento bajo condiciones de reflujo . El producto resultante se purifica luego por recristalización.

Métodos de Producción Industrial: La producción industrial de pentedrona involucra rutas sintéticas similares pero a mayor escala. El proceso incluye medidas rigurosas de control de calidad para garantizar la pureza y consistencia del producto final. Se emplean técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) para el aseguramiento de la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La pentedrona experimenta varias reacciones químicas, que incluyen:

Oxidación: La pentedrona se puede oxidar para formar cetonas y ácidos carboxílicos correspondientes.

Reducción: La reducción de pentedrona puede producir aminas secundarias.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la posición α-carbono.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones básicas.

Productos Principales:

Oxidación: Formación de cetonas y ácidos carboxílicos.

Reducción: Producción de aminas secundarias.

Sustitución: Generación de derivados de catinona sustituidos.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La pentedrona ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina, lo que lleva a niveles aumentados de estos neurotransmisores en la hendidura sináptica. Este mecanismo es similar al del metilfenidato. El compuesto se une a los transportadores responsables de la recaptación de estos neurotransmisores, bloqueando así su reabsorción y prolongando su acción .

Comparación Con Compuestos Similares

La pentedrona es estructuralmente similar a otras catinonas sintéticas como:

- 4-Metilpentedrona

- Bufededrona

- Metilendioxipirovalerona (MDPV)

- Metcatinona

- Pentilona

Singularidad: La pentedrona es única en su patrón específico de sustitución y su perfil farmacológico como inhibidor de la recaptación de norepinefrina-dopamina. A diferencia de algunas otras catinonas, la pentedrona no causa la liberación de estos neurotransmisores, sino que inhibe su recaptación .

Actividad Biológica

Pentedrone hydrochloride, a synthetic cathinone, has gained attention due to its psychoactive properties and potential health risks. This article explores its biological activity, including cytotoxicity, metabolic profiles, and behavioral effects, supported by data tables and case studies.

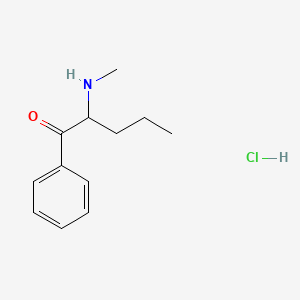

Chemical Structure and Properties

Pentedrone, chemically known as 2-(methylamino)-1-phenylpentan-1-one, is a member of the cathinone family. Its structural formula can be represented as follows:

This compound is often encountered in the form of hydrochloride salt, which enhances its solubility and stability.

Cytotoxicity Studies

Recent studies have demonstrated that pentedrone exhibits significant cytotoxic effects on human liver cells (HLCs). The cytotoxicity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Key Findings:

- Concentration-Dependent Cytotoxicity : Pentedrone showed concentration-dependent cytotoxicity in both 2D and 3D HLCs. The estimated EC50 values were:

- 2D HLCs : 2.8 mM

- 3D HLCs : 3.6 mM

- Enantioselectivity : The R-(−)-enantiomer of pentedrone was found to be more cytotoxic than the S-enantiomer in 3D cultures, indicating a significant stereoselective effect in its toxicity profile .

| Culture Model | EC50 (mM) | Observations |

|---|---|---|

| 2D HLCs | 2.8 | Significant cytotoxicity at all concentrations tested. |

| 3D HLCs | 3.6 | Higher tolerance observed; cytotoxicity only at higher concentrations. |

Metabolic Profile

The metabolic pathways of pentedrone have been investigated using advanced in vitro hepatic models. Metabolites identified include those resulting from N-demethylation and β-ketone reduction.

Metabolic Findings:

- Metabolite Identification : Studies indicated that pentedrone undergoes extensive metabolism in the liver, with distinct pathways for each enantiomer.

- Liver-to-Blood Ratio : Pentedrone reaches liver-to-blood ratios up to 11, suggesting significant hepatic uptake .

Behavioral Effects

Pentedrone has been shown to produce stimulant effects similar to other psychoactive substances such as cocaine and methamphetamine.

Locomotor Activity Studies :

- In animal models, pentedrone administration resulted in dose-dependent stimulation of locomotor activity:

Case Studies

A notable case involving pentedrone highlighted its potential for fatal outcomes when combined with other substances. In one instance, a patient exhibited severe symptoms leading to death after exposure to both pentedrone and α-Pyrrolidinovalerophenone (α-PVP).

Case Study Summary :

Propiedades

IUPAC Name |

2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVVBRQAPNUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879669-95-1 | |

| Record name | Pentedrone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTEDRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.